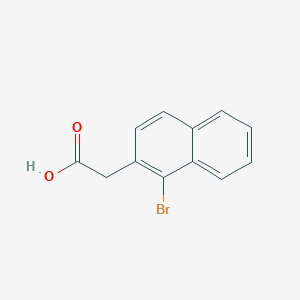
3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” can be represented by the SMILES stringO=C(NCC1=CN=CC=C1)C2=CC(Cl)=C(O)C=C2 . This indicates that the compound contains a benzamide core with a chloro group at the 3-position and a hydroxy group at the 4-position. The amide nitrogen is substituted with a methyl group and an isopropyl group . Physical And Chemical Properties Analysis
The molecular weight of “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” is 227.68736 . It is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Safety and Hazards
The safety information for “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . This suggests that it may be harmful if swallowed and may cause eye irritation. Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide involves the conversion of 3-chloro-4-hydroxybenzoic acid to the corresponding acid chloride, which is then reacted with N-methyl-N-(propan-2-yl)amine to form the desired product.", "Starting Materials": [ "3-chloro-4-hydroxybenzoic acid", "thionyl chloride", "N-methyl-N-(propan-2-yl)amine", "triethylamine", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Conversion of 3-chloro-4-hydroxybenzoic acid to acid chloride", "3-chloro-4-hydroxybenzoic acid is dissolved in dry dichloromethane and cooled to 0°C. Thionyl chloride is added dropwise to the solution with stirring. The reaction mixture is then stirred at room temperature for 1 hour. The resulting acid chloride is used in the next step without further purification.", "Step 2: Reaction of acid chloride with N-methyl-N-(propan-2-yl)amine", "N-methyl-N-(propan-2-yl)amine is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added to the solution with stirring. The acid chloride from step 1 is then added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature for 2 hours. The organic layer is separated and washed with sodium bicarbonate solution and brine. The solvent is removed under reduced pressure to obtain the crude product.", "Step 3: Purification of crude product", "The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool to room temperature. The resulting solid is filtered and washed with cold ethanol to obtain the pure product." ] } | |
Numéro CAS |
1019405-38-9 |
Nom du produit |
3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide |
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



